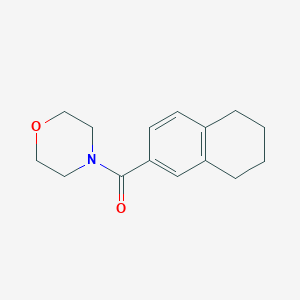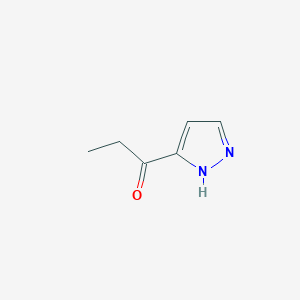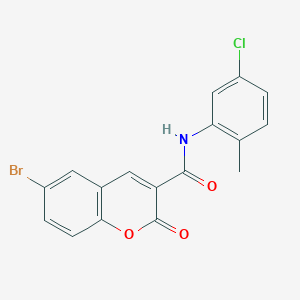![molecular formula C22H19N3O2 B7458717 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent and selective inhibitor of G9a histone methyltransferase, an enzyme that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This methylation event is associated with gene silencing and is known to play a critical role in various cellular processes, including development, differentiation, and disease.
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves the inhibition of G9a histone methyltransferase, which results in the reduction of H3K9 methylation and the subsequent activation of tumor suppressor genes and other genes involved in various cellular processes. The inhibition of G9a histone methyltransferase by this compound has also been shown to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of G9a histone methyltransferase. The reduction of H3K9 methylation by this compound has been shown to induce the expression of tumor suppressor genes and other genes involved in various cellular processes, leading to the inhibition of cancer cell growth and proliferation. In addition, the cardioprotective effects of this compound are thought to be related to its ability to reduce myocardial infarction size and improve cardiac function by inhibiting the expression of genes involved in inflammation and oxidative stress. The neuroprotective effects of this compound are thought to be related to its ability to reduce neuroinflammation and improve cognitive function by inhibiting the expression of genes involved in inflammation and oxidative stress.
実験室実験の利点と制限
One of the major advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is its selectivity for G9a histone methyltransferase, which allows for the specific inhibition of this enzyme without affecting other histone methyltransferases. This selectivity makes this compound an ideal tool for studying the role of G9a histone methyltransferase in various cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of this compound can also be a limiting factor for some researchers.
将来の方向性
There are several future directions for the research and development of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of G9a histone methyltransferase based on the structure of this compound. Furthermore, the therapeutic potential of this compound in various diseases, including cancer, cardiovascular diseases, and neurological disorders, warrants further investigation. Finally, the use of this compound as a tool for studying the role of G9a histone methyltransferase in various cellular processes, including development, differentiation, and disease, is an area of ongoing research.
合成法
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide was first synthesized by a team of researchers at GlaxoSmithKline (GSK) in 2006. The synthesis of this compound involves a series of chemical reactions, including a Suzuki-Miyaura coupling reaction, a Buchwald-Hartwig amination, and a Friedel-Crafts acylation. The final product is obtained through a purification process involving column chromatography and recrystallization.
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The selective inhibition of G9a histone methyltransferase by this compound has been shown to induce the reactivation of tumor suppressor genes and inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models. Furthermore, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLYGCXSWAXGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)


![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)






